molecular formula C10H18N2O3 B2935643 tert-butyl 1-(N'-hydroxycarbamimidoyl)cyclobutane-1-carboxylate CAS No. 1955564-40-5

tert-butyl 1-(N'-hydroxycarbamimidoyl)cyclobutane-1-carboxylate

Cat. No.: B2935643
CAS No.: 1955564-40-5
M. Wt: 214.265
InChI Key: XKVOJQDRCONDFQ-UHFFFAOYSA-N
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Description

“tert-butyl 1-(N’-hydroxycarbamimidoyl)cyclobutane-1-carboxylate” is a chemical compound with the CAS Number: 1955564-40-5 . It has a molecular weight of 214.26 . The IUPAC name for this compound is tert-butyl 1-(amino(nitroso)methyl)cyclobutane-1-carboxylate . It is usually available in powder form .


Molecular Structure Analysis

The InChI code for “tert-butyl 1-(N’-hydroxycarbamimidoyl)cyclobutane-1-carboxylate” is 1S/C10H18N2O3/c1-9(2,3)15-8(13)10(5-4-6-10)7(11)12-14/h7H,4-6,11H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

As mentioned earlier, “tert-butyl 1-(N’-hydroxycarbamimidoyl)cyclobutane-1-carboxylate” is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 214.26 . The compound’s InChI code provides further insight into its chemical structure .

Safety and Hazards

The safety information available indicates that “tert-butyl 1-(N’-hydroxycarbamimidoyl)cyclobutane-1-carboxylate” has several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures should be taken when handling this compound .

Properties

IUPAC Name

tert-butyl 1-[(Z)-N'-hydroxycarbamimidoyl]cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-9(2,3)15-8(13)10(5-4-6-10)7(11)12-14/h14H,4-6H2,1-3H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVOJQDRCONDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCC1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C1(CCC1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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